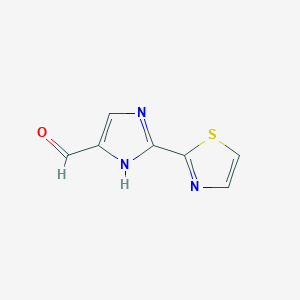

2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C7H5N3OS |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C7H5N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-4H,(H,9,10) |

InChI Key |

MRXCTAVNDNVTMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=NC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation and Cyclization of Precursors

A common approach involves the condensation of appropriate precursors such as phenacyl bromides with thiosemicarbazide derivatives, followed by cyclization to form the thiazole ring attached to the imidazole core.

Step 1: Formation of Imidazole Aldehyde Intermediate

For example, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde can be synthesized by methylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in the presence of a base like potassium carbonate in DMF at 85 °C, yielding the methylated aldehyde intermediate with about 90% yield.

Step 2: Reaction with Thiosemicarbazide

The aldehyde intermediate is then refluxed with thiosemicarbazide in ethanol to form a hydrazinyl carbothioamide intermediate, with yields around 85%.

Step 3: Cyclization with Phenacyl Bromides

The hydrazinyl intermediate reacts with substituted phenacyl bromides under reflux conditions to form the thiazole ring fused to the imidazole, yielding 2-(thiazol-2-yl)-1H-imidazole derivatives. The reaction typically proceeds in 30 minutes with yields ranging from 80-90%.

Formylation of Imidazo-Thiazole Derivatives

The formyl group is introduced at the 5-position of the imidazole ring using formylation reagents such as the Vilsmeier-Haack reagent or other formylating agents. For instance, 6-(4-bromophenyl) imidazo[2,1-b]thiazole-5-carbaldehyde was synthesized by formylation at position 5 using a reagent under acidic conditions.

The formylation is often followed by condensation with aromatic amines to form Schiff bases, which can be further cyclized to yield various heterocyclic derivatives.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at position 5 participates in condensation reactions to form Schiff bases or heterocyclic hybrids. For example:

-

Schiff Base Formation : Reacting with primary amines under acidic or neutral conditions yields imine derivatives. This reaction is critical for synthesizing bioactive compounds targeting cancer and antimicrobial agents .

-

Knoevenagel Condensation : In ethanol with piperidine catalysis, the aldehyde reacts with active methylene compounds (e.g., thiazolidine-2,4-diones) to form α,β-unsaturated carbonyl derivatives, which are precursors for antitumor agents .

Example Reaction Conditions :

| Reactants | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Primary amine (R-NH₂) | AcOH/EtOH | Schiff base (R-N=CH-imidazole) | 65–78% | |

| Thiazolidine-2,4-dione | Piperidine/EtOH | Knoevenagel adduct | 82% |

Formylation and Cyclization

The aldehyde group facilitates formylation and intramolecular cyclization:

-

Bradsher Cyclization : Under acidic conditions (e.g., trifluoroacetic acid), the aldehyde undergoes electrophilic substitution with adjacent aromatic systems to form fused polyheterocycles like imidazo[1,2-b]isoquinolines .

-

Vilsmeier-Haack Formylation : Reacting with DMF/POCl₃ introduces additional formyl groups, enabling further functionalization .

Key Mechanistic Insight :

-

Protonation of the aldehyde oxygen initiates cyclization, favoring para-substitution relative to electron-donating groups (e.g., methoxy) .

Nucleophilic Addition

The aldehyde’s electrophilic carbon reacts with nucleophiles:

-

Grignard Reagents : Addition of organomagnesium compounds (e.g., isopropylmagnesium chloride) forms secondary alcohols, which can be oxidized to ketones .

-

Hydrazine Derivatives : Reaction with arylhydrazines yields hydrazones, intermediates for indole-linked thiazoles with cytotoxic activity .

Synthetic Protocol :

text2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde + R-MgX → Alcohol intermediate → Ketone (after oxidation)

Cross-Coupling Reactions

The thiazole and imidazole rings enable metal-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the thiazole’s 4-position, enhancing anticancer activity .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives for kinase inhibition studies .

Biological Relevance :

-

Hybrids with pyridine (e.g., 34 in ) show IC₅₀ values of 10–30 µM against melanoma and glioblastoma cell lines .

Electrophilic Substitution

The electron-rich imidazole ring undergoes halogenation or nitration:

-

Bromination : NBS (N-bromosuccinimide) selectively brominates the imidazole at position 4, enabling further functionalization .

-

Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups, critical for nitroimidazole-based antimicrobial agents .

Regioselectivity :

Reduction and Oxidation

-

Aldehyde Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing 2-(thiazol-2-yl)-1H-imidazole-5-methanol.

-

Imidazole Oxidation : H₂O₂ or KMnO₄ oxidizes the imidazole ring to urea derivatives, though this is less common due to stability issues .

Coordination Chemistry

The nitrogen atoms and aldehyde group act as ligands for transition metals:

-

Pd(II) Complexes : Used in catalytic applications (e.g., C–H activation) .

-

Zn(II) Complexes : Studied for antimicrobial activity due to enhanced membrane permeability .

Characterization Data

Spectroscopic Confirmation :

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 9.85 ppm (s, 1H, CHO), δ 8.20 ppm (s, 1H, thiazole-H) | |

| HPLC | Retention time = 2.4 min (C18 column, MeCN/H₂O = 70:30) | |

| MS (ESI+) | m/z 191.1 [M+H]⁺ (C₆H₁₀O₅N₂) |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

- Anticancer Activity : Several studies have indicated that derivatives of thiazole and imidazole compounds possess anticancer properties. For instance, thiazole-integrated compounds have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring enhances these effects, demonstrating the importance of structural modifications in optimizing anticancer activity .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against a range of pathogens, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

- Anticonvulsant Effects : Research has identified thiazole-containing compounds with anticonvulsant properties. For example, certain derivatives have been synthesized and tested for their ability to protect against seizures in animal models, suggesting potential therapeutic applications in epilepsy .

Case Studies

Several case studies illustrate the practical applications of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde:

- Anticancer Screening : A study evaluated a series of thiazole-imidazole hybrids against multiple cancer cell lines, revealing that certain modifications led to enhanced potency compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) analysis highlighted specific substitutions that significantly improved efficacy .

- Antimicrobial Testing : In another investigation, a library of thiazole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results demonstrated that some compounds exhibited superior activity compared to existing antibiotics, indicating their potential as new therapeutic agents for treating infections .

Mechanism of Action

The mechanism of action of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the binding sites. These interactions can lead to changes in cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the imidazole ring significantly influence electronic and steric properties. Key comparisons include:

- Thiazol-2-yl vs.

- Carbaldehyde Position : The 5-position aldehyde in the target compound may exhibit different reactivity compared to the 4-position isomer (e.g., steric hindrance or electronic effects during nucleophilic attacks) .

Molecular Weight and Physicochemical Properties

- The target compound’s molecular weight (~179.22 g/mol) is lower than fluorophenyl analogs (e.g., 190.17 g/mol for 2-(2-fluorophenyl)-1H-imidazole-5-carbaldehyde) due to the lighter thiazole group replacing a fluorophenyl moiety .

- Solubility : Thiazole’s polarity may improve aqueous solubility compared to fluorophenyl derivatives, which are more lipophilic.

Data Table: Comparative Analysis of Imidazole Derivatives

Biological Activity

2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, which include both thiazole and imidazole rings, suggest a diverse range of pharmacological applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Structural Characteristics

The compound's structure can be represented as follows:

This structure incorporates a thiazole moiety, known for its role in various biological activities, and an imidazole ring, which contributes to the compound's reactivity and binding properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and imidazole exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown effectiveness against various pathogens, including fungi and bacteria. A study highlighted that derivatives of thiazole were active against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 3.92 to 4.01 mM .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (mM) |

|---|---|---|

| 2c | C. albicans | 3.92 |

| 5b | Aspergillus niger | 4.01 |

| Reference Drug | Ciprofloxacin | <1 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One notable study synthesized imidazothiazole derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 1.61 µg/mL against specific cancer types, suggesting strong cytotoxic activity .

Case Study: Anticancer Evaluation

In a recent study, a series of imidazothiazole derivatives were tested for their ability to inhibit cancer cell proliferation. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Imidazothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | U251 (Glioblastoma) | 1.61 |

| Compound B | WM793 (Melanoma) | 1.98 |

| Doxorubicin | Control | ~10 |

Anti-inflammatory Activity

The anti-inflammatory properties of compounds featuring the thiazole and imidazole scaffolds have also been documented. In one study, newly synthesized derivatives were evaluated for their ability to inhibit protein denaturation, a key indicator of anti-inflammatory activity. The results showed that some compounds achieved up to 84% inhibition compared to the standard diclofenac sodium .

Table 3: Anti-inflammatory Activity Assessment

| Compound | Inhibition (%) | Standard |

|---|---|---|

| Compound C | 82.12 | Diclofenac |

| Compound D | 84.94 | Diclofenac |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies indicate that the presence of electron-withdrawing groups enhances antimicrobial and anticancer activities, while modifications at specific positions can significantly impact efficacy .

Q & A

Q. What are the standard synthetic routes for 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions between thiazole derivatives and imidazole precursors under reflux conditions (e.g., using ethanol or DMF as solvents).

- Functional group interconversion , such as oxidation of alcohol intermediates to aldehydes using oxidizing agents like MnO₂ or Swern oxidation .

- Catalytic cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents, though this requires careful optimization of ligands and bases .

Key characterization involves ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thiazole-imidazole connectivity, IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹), and elemental analysis to validate purity .

Q. How is the structural conformation of this compound validated?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard, with SHELX software (e.g., SHELXL) used for refinement . For non-crystalline samples, DFT calculations can predict bond angles and dihedral angles, which are cross-validated with experimental NMR data.

- Ring puckering analysis (Cremer-Pople parameters) may be applied to assess non-planarity in the imidazole-thiazole system, particularly if steric hindrance or intermolecular interactions distort the structure .

Q. What are its primary applications in pharmacological research?

Methodological Answer: This scaffold is explored for:

- Anticancer activity : Screening via MTT or SRB assays against cancer cell lines (e.g., MCF7), with IC₅₀ values compared to reference drugs like cisplatin. Substituents on the thiazole ring often modulate potency .

- Anti-inflammatory/analgesic effects : In vivo models (e.g., carrageenan-induced edema in rats) at 50 mg/kg doses, with COX-2 inhibition studied via molecular docking .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up?

Methodological Answer:

- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with microwave-assisted synthesis in polar aprotic solvents (e.g., acetonitrile) to reduce reaction time and byproducts .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling steps, monitoring progress via TLC/HPLC .

- Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests planar geometry but SCXRD shows puckering, perform variable-temperature NMR to detect dynamic effects.

- DFT-MD simulations : Compare energy-minimized conformers with experimental data to identify dominant conformations in solution vs. solid state .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystallographic packing, which may differ from solution-phase behavior .

Q. What in vitro models are suitable for evaluating its dopaminergic activity?

Methodological Answer:

- Rat brain synaptosome assays : Measure dopamine release via HPLC-ECD, using amphetamine as a positive control. Pre-incubate compounds at 1–100 µM to assess dose-response .

- Docking studies : Target the dopamine transporter (DAT) using AutoDock Vina, focusing on interactions with residues like Asp79 and Tyr124 to explain selectivity .

Q. How to analyze conformational flexibility for drug design?

Methodological Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to sample torsional angles (e.g., thiazole-imidazole dihedral).

- Pharmacophore modeling : Identify essential features (e.g., aldehyde H-bond acceptor, thiazole π-system) using tools like Schrödinger’s Phase .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.